molecular formula C7H15N B3430051 (1S,2R)-2-Methyl-cyclohexylamine CAS No. 79389-36-9

(1S,2R)-2-Methyl-cyclohexylamine

Cat. No. B3430051
CAS RN: 79389-36-9
M. Wt: 113.20 g/mol
InChI Key: FEUISMYEFPANSS-RQJHMYQMSA-N
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Description

(1S,2R)-2-Methyl-cyclohexylamine, also known as 2-Methyl-piperidine, is a cyclic amine with a molecular formula of C7H15N. It is a chiral compound with two enantiomers, (1S,2R)-2-Methyl-cyclohexylamine and (1R,2S)-2-Methyl-cyclohexylamine. In

Mechanism Of Action

The mechanism of action of (1S,2R)-2-Methyl-cyclohexylamine is not well understood. However, it is believed to act as a chiral catalyst in asymmetric synthesis reactions.

Biochemical And Physiological Effects

There is limited information on the biochemical and physiological effects of (1S,2R)-2-Methyl-cyclohexylamine. However, it has been reported to have low toxicity in laboratory animals.

Advantages And Limitations For Lab Experiments

The advantages of using (1S,2R)-2-Methyl-cyclohexylamine in laboratory experiments include high enantioselectivity and low toxicity. However, the limitations include the high cost of synthesis and limited availability.

Future Directions

1. Further research on the mechanism of action of (1S,2R)-2-Methyl-cyclohexylamine in asymmetric synthesis reactions.
2. Development of more efficient and cost-effective synthesis methods for (1S,2R)-2-Methyl-cyclohexylamine.
3. Investigation of the potential of (1S,2R)-2-Methyl-cyclohexylamine as a chiral auxiliary in other types of asymmetric synthesis reactions.
4. Study of the biochemical and physiological effects of (1S,2R)-2-Methyl-cyclohexylamine in laboratory animals and humans.
5. Exploration of the potential of (1S,2R)-2-Methyl-cyclohexylamine as a therapeutic agent in the treatment of various diseases.

Scientific Research Applications

(1S,2R)-2-Methyl-cyclohexylamine has been used in scientific research as a chiral auxiliary in asymmetric synthesis. It has been used in the synthesis of chiral compounds such as 2-Methyl-cyclohexanone oxime and 2-Methyl-cyclohexanone oxime ether.

properties

IUPAC Name

(1S,2R)-2-methylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6-4-2-3-5-7(6)8/h6-7H,2-5,8H2,1H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUISMYEFPANSS-RQJHMYQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCC[C@@H]1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1s,2r)-2-Methylcyclohexanamine

CAS RN

2164-19-4, 79389-36-9
Record name 2-Methylcyclohexylamine, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002164194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylcyclohexylamine, (1S,2R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079389369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-METHYLCYCLOHEXYLAMINE, (1S,2R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45GZ9VZ7LJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-METHYLCYCLOHEXYLAMINE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26H7U56T2W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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